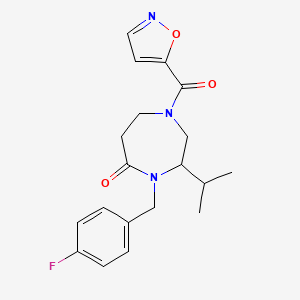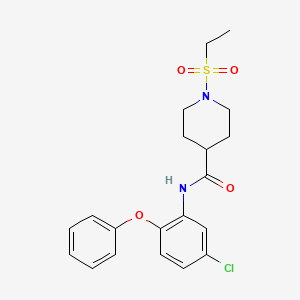![molecular formula C17H22ClN3O4 B5343103 4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5343103.png)
4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine, also known as CM-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. CM-10 is a member of the piperazine family, which has been widely used in medicinal chemistry due to its diverse pharmacological properties.
Mecanismo De Acción
4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase type 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger molecule that plays a critical role in regulating smooth muscle tone and blood flow. By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle and increased blood flow.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its inhibition of PDE5. In vitro studies have shown that this compound can increase the levels of cGMP in smooth muscle cells, leading to relaxation and vasodilation. In vivo studies have shown that this compound can reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine is its specificity for PDE5, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation is its potential for off-target effects, as PDE5 is not the only enzyme that degrades cGMP. Additionally, this compound may have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine. One area of interest is the development of more potent and selective PDE5 inhibitors, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the exploration of this compound's potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Finally, there is a need for further investigation into the potential off-target effects of this compound and other PDE5 inhibitors, in order to better understand their safety and potential for clinical use.
Conclusion
In conclusion, this compound is a promising chemical compound that has been studied extensively for its potential therapeutic applications. Its specificity for PDE5 and its ability to increase cGMP levels make it a useful tool for studying various physiological processes. However, further research is needed to fully understand its potential therapeutic benefits and limitations.
Métodos De Síntesis
The synthesis of 4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine involves the reaction of 3-chloro-4-methoxybenzoyl chloride with morpholine in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine has been studied for its potential therapeutic applications in a variety of fields, including oncology, neurology, and cardiovascular disease. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cardiovascular disease, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Propiedades
IUPAC Name |
[1-(3-chloro-4-methoxybenzoyl)piperazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4/c1-24-15-3-2-12(10-13(15)18)16(22)21-5-4-19-11-14(21)17(23)20-6-8-25-9-7-20/h2-3,10,14,19H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQDADPWSYCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343089.png)

![N-isopropyl-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidin-2-amine](/img/structure/B5343101.png)
![N-[4-(aminosulfonyl)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5343111.png)